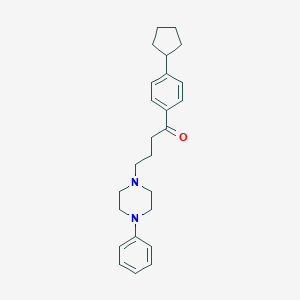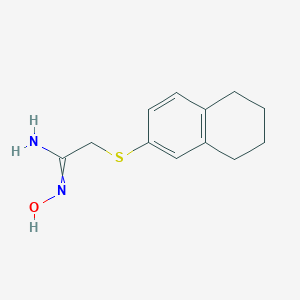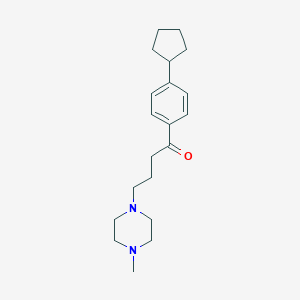![molecular formula C19H22ClNS2 B374776 3-[(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]-N,N-dimethyl-1-propanamine](/img/structure/B374776.png)
3-[(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]-N,N-dimethyl-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiepin ring system, which is known for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine typically involves multiple steps, starting with the formation of the benzothiepin ring. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chloro group and the sulfanyl linkage are critical steps that require specific reagents and conditions. For instance, chlorination can be performed using thionyl chloride or similar chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product.
化学反応の分析
Types of Reactions
3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The chloro group in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the chloro group.
科学的研究の応用
3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. The benzothiepin ring system is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
- 3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl derivatives : These compounds share the benzothiepin ring system but differ in their substituents.
- N,N-dimethylpropan-1-amine derivatives : These compounds have similar amine functionalities but differ in their aromatic systems.
Uniqueness
The uniqueness of 3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine lies in its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H22ClNS2 |
|---|---|
分子量 |
364g/mol |
IUPAC名 |
3-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H22ClNS2/c1-21(2)10-5-11-22-19-13-14-12-15(20)8-9-17(14)23-18-7-4-3-6-16(18)19/h3-4,6-9,12,19H,5,10-11,13H2,1-2H3 |
InChIキー |
UGOTXSLCXOYVGG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13 |
正規SMILES |
CN(C)CCCSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-isopropylpiperazine](/img/structure/B374693.png)
![2-[4-(3-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B374694.png)
![1-[2-(4-Fluorophenyl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B374696.png)
![4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone](/img/structure/B374698.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide](/img/structure/B374699.png)
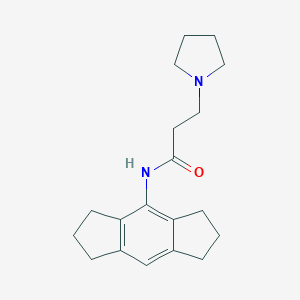
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea](/img/structure/B374703.png)
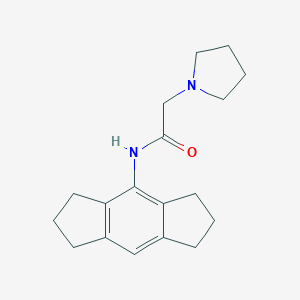
![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)
![5,6,12,13-Tetrahydrodibenzo[c,h][1,2,6,7]tetraazecine-7,14-dione](/img/structure/B374710.png)
![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)
